molecular formula C9H10N2O3 B14837848 3-Hydroxy-N1-methylterephthalamide

3-Hydroxy-N1-methylterephthalamide

Cat. No.: B14837848
M. Wt: 194.19 g/mol
InChI Key: CNTMNOHYUIBGCK-UHFFFAOYSA-N
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Description

3-Hydroxy-N1-methylterephthalamide is a substituted terephthalamide derivative characterized by a hydroxyl group (-OH) at the 3-position and a methylamine group (-N1-CH₃) on the terephthalic acid backbone.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-hydroxy-4-N-methylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C9H10N2O3/c1-11-9(14)5-2-3-6(8(10)13)7(12)4-5/h2-4,12H,1H3,(H2,10,13)(H,11,14)

InChI Key

CNTMNOHYUIBGCK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 3-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from compounds with partial structural similarities or functional groups:

Functional Group Comparison

  • N-Hydroxyoctanamide (CAS 7377-03-9) :

    • Contains a hydroxylamine (-NH-OH) group instead of the hydroxyl and methylamide groups in 3-Hydroxy-N1-methylterephthalamide.
    • Used in industrial applications (e.g., corrosion inhibitors) but lacks documented pharmaceutical relevance compared to terephthalamides .
  • Drospirenone/Ethinyl Estradiol-Related Compounds: Example: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () shares a methylamine group but incorporates a thiophene ring, diverging from the aromatic terephthalic acid core of this compound. Such compounds are regulated as impurities in pharmaceuticals, highlighting the importance of structural purity in bioactive molecules .

Structural and Pharmacological Gaps

  • Terephthalamide Derivatives: No data are provided for compounds like N-methylterephthalamides or hydroxylated analogs. In general, terephthalamides are studied for their rigidity and hydrogen-bonding capacity, which influence polymer stability or drug-receptor interactions.

Hypothetical Comparison Table (Based on Structural Inference)

Property This compound (Hypothetical) N-Hydroxyoctanamide a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Core Structure Terephthalic acid derivative Fatty acid derivative Thiophene-propanolamine
Functional Groups -OH, -N1-CH₃ -NH-OH, -CONH₂ -CH₃-NH₂, -OH
Reported Uses Not available Industrial applications Pharmaceutical impurity
Bioactivity Unknown Limited Controlled as impurity in drugs
Regulatory Status Not documented General use (GHS 1.0) USP-regulated impurity

Limitations of Available Evidence

  • focuses on unrelated fatty acid derivatives.
  • details impurities in hormonal drugs, which are structurally distinct from terephthalamides.

Recommendations for Further Research

To address knowledge gaps, consult:

Specialized Journals : Journal of Medicinal Chemistry or Polymer Science for terephthalamide derivatives.

Patent Databases : USPTO or Espacenet for synthetic routes or applications.

Regulatory Documents : EMA or FDA filings for toxicity or pharmacokinetic data.

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